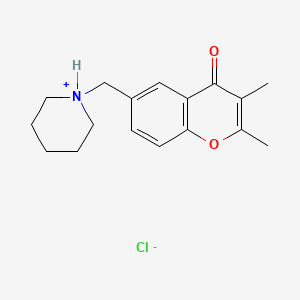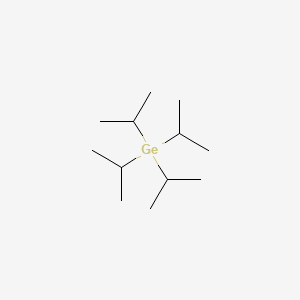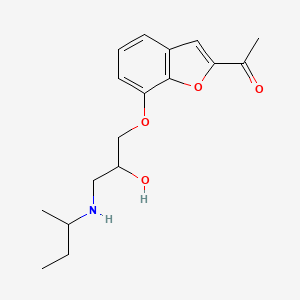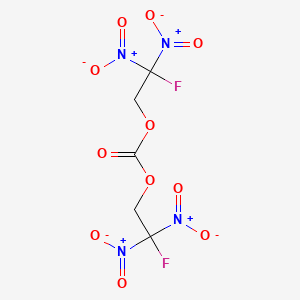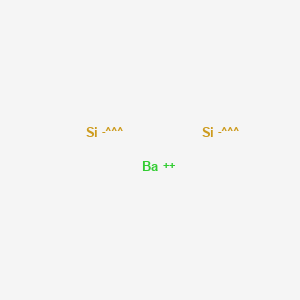![molecular formula C44H84O8 B13737277 bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene CAS No. 135397-33-0](/img/structure/B13737277.png)
bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate; hexadec-1-ene; tetradec-1-ene is a complex chemical entity that combines multiple functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. The presence of multiple ether and alkene groups suggests a versatile reactivity profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate esterification. The resulting product is then purified through recrystallization or distillation.
For the synthesis of hexadec-1-ene and tetradec-1-ene, these alkenes are commonly produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, under high pressure and temperature conditions to form the desired long-chain alkenes.
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and oligomerization processes. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures high purity and yield of the final products.
化学反应分析
Types of Reactions
Oxidation: The ether groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: The alkenes in hexadec-1-ene and tetradec-1-ene can be reduced to form the corresponding alkanes.
Substitution: The ester groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of alkenes.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various ester or ether derivatives.
科学研究应用
Chemistry
In chemistry, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used as a reagent in organic synthesis, particularly in the formation of complex ester and ether compounds. Hexadec-1-ene and tetradec-1-ene are used as intermediates in the synthesis of surfactants and lubricants.
Biology
These compounds are studied for their potential biological activities, including antimicrobial and antifungal properties. They are also used in the development of drug delivery systems due to their ability to form stable complexes with various drugs.
Medicine
In medicine, these compounds are explored for their potential use in the formulation of pharmaceuticals, particularly in the development of prodrugs and controlled-release formulations.
Industry
Industrially, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used in the production of polymers and resins. Hexadec-1-ene and tetradec-1-ene are used as monomers in the production of high-performance plastics and elastomers.
作用机制
The mechanism of action of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate involves its ability to undergo esterification and etherification reactions, forming stable complexes with various substrates. The alkenes, hexadec-1-ene and tetradec-1-ene, interact with molecular targets through hydrophobic interactions, influencing the properties of the resulting compounds.
相似化合物的比较
Similar Compounds
- Diethylene glycol dimethyl ether (Diglyme)
- Tetraethylene glycol dimethyl ether (Tetraglyme)
- Polyethylene glycol dimethyl ether (PEGDME)
Uniqueness
Bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate stands out due to its unique combination of ether and ester functional groups, providing a versatile reactivity profile. Hexadec-1-ene and tetradec-1-ene are unique in their long-chain alkene structure, making them valuable intermediates in the synthesis of high-performance materials.
属性
CAS 编号 |
135397-33-0 |
|---|---|
分子式 |
C44H84O8 |
分子量 |
741.1 g/mol |
IUPAC 名称 |
bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene |
InChI |
InChI=1S/C16H32.C14H24O8.C14H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;1-17-5-7-19-9-11-21-13(15)3-4-14(16)22-12-10-20-8-6-18-2;1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3;3-4H,5-12H2,1-2H3;3H,1,4-14H2,2H3/b;4-3-; |
InChI 键 |
SOOKDDAKMROITD-LWFKIUJUSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)/C=C\C(=O)OCCOCCOC |
规范 SMILES |
CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)C=CC(=O)OCCOCCOC |
相关CAS编号 |
135397-33-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


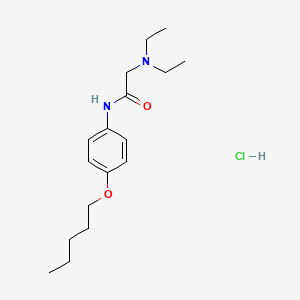
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
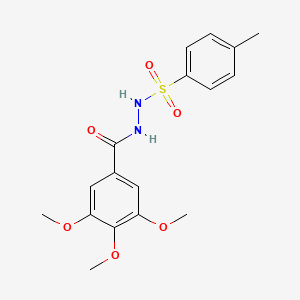
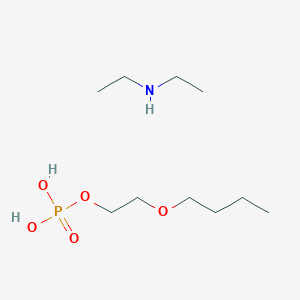
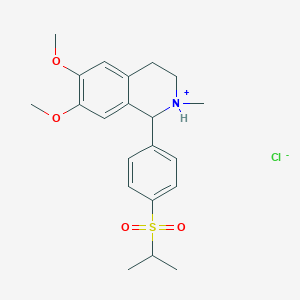


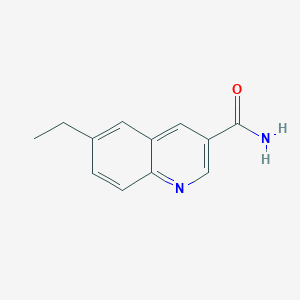
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
